3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide
Description
Properties
CAS No. |
41230-54-0 |
|---|---|
Molecular Formula |
C6H5N3O2 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
3-methyl-7-oxido-[1,2]oxazolo[4,5-b]pyrazin-7-ium |
InChI |
InChI=1S/C6H5N3O2/c1-4-5-6(11-8-4)9(10)3-2-7-5/h2-3H,1H3 |
InChI Key |
IEIGSNPAGCFTOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=[N+](C=CN=C12)[O-] |
Origin of Product |
United States |
Biological Activity
3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications in medicine and industry, drawing from recent studies and findings.
Chemical Structure and Properties
3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide belongs to the class of oxazole and pyrazine derivatives. Its chemical structure contributes to its biological activity, allowing it to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds related to 3-Methyl[1,2]oxazolo[4,5-b]pyrazine exhibit significant antimicrobial properties. For instance, derivatives have shown effective inhibition against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for certain derivatives . This suggests potential utility in treating bacterial infections.
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies demonstrate that certain pyrazine derivatives can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and BEL-7402 (liver cancer). For example, one derivative showed an IC50 value of 10.74 μM against the BEL-7402 cell line, indicating promising anticancer potential .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Derivative A | MCF-7 | 9.1 |
| Derivative B | BEL-7402 | 10.74 |
| Derivative C | A549 | 0.13 |
Neuroprotective Effects
In neuropharmacological studies, derivatives of this compound have demonstrated neuroprotective effects. For example, they can inhibit apoptosis in neuronal cell lines by modulating apoptotic pathways involving Bcl-2/Bax ratios and caspase activity . Such findings suggest potential applications in neurodegenerative diseases.
The mechanisms underlying the biological activities of 3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide are multifaceted:
- Antimicrobial Action : The compound likely disrupts bacterial cell wall synthesis or inhibits critical enzymes like DNA gyrase.
- Anticancer Mechanism : It may induce apoptosis in cancer cells through mitochondrial pathways and modulation of cell cycle progression.
- Neuroprotection : The compound's ability to reduce oxidative stress and apoptosis in neuronal cells is crucial for its neuroprotective effects.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Antimicrobial Efficacy : A recent study evaluated several derivatives against common pathogens and found that modifications to the pyrazine core significantly enhanced antimicrobial activity .
- Cancer Cell Line Analysis : In a comparative study of anticancer properties among various pyrazine derivatives, one showed a remarkable ability to inhibit proliferation and induce apoptosis in MCF-7 cells .
- Neuroprotective Study : Research demonstrated that certain derivatives could protect human microvascular endothelial cells from oxidative damage with EC50 values significantly lower than traditional neuroprotective agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Oxazolo[4,5-b]pyridine Derivatives
Oxazolo[4,5-b]pyridines are structurally analogous but differ in the substitution of pyrazine with pyridine. These derivatives are often synthesized via acid chloride reactions with 2-amino-3-hydroxypyridine . Key comparisons include:
- Antifungal Activity : 2-Substituted oxazolo[4,5-b]pyridines (e.g., compound V in ) exhibit IC50 values in the micromolar range against fungal targets, with activity dependent on substituent position and size .
- GPIIb/GPIIIa Antagonism : Oxazolo[4,5-b]pyridines with acidic/basic side chains show promise as antithrombotics, mimicking benzoxazole-based antagonists .
Table 1: Key Properties of Oxazolo[4,5-b]pyridine Derivatives
Imidazo[4,5-b]pyrazine Derivatives
Imidazo[4,5-b]pyrazines replace the oxazole oxygen with nitrogen, altering electronic properties. These compounds are prominent in kinase inhibition:
- Aurora Kinase Selectivity : Imidazo[4,5-b]pyridines (e.g., ) show isoform-specific inhibition (Aurora-A vs. Aurora-B) due to interactions with hinge regions in kinase domains .
- WWP1/2 Inhibition: Dichloro-substituted imidazo[4,5-b]pyrazines (e.g., compound 11 in ) exhibit nanomolar potency, with ethyl ester side chains enhancing ion-dipole interactions .
Table 2: Imidazo vs. Oxazolo Core Comparison
| Property | Imidazo[4,5-b]pyrazine | Oxazolo[4,5-b]pyrazine |
|---|---|---|
| Solubility | Moderate (due to N-H) | High (oxide enhances polarity) |
| Hydrogen Bond Acceptors | 3 | 4 (including oxide oxygen) |
| Enzyme Inhibition | Kinases (Aurora, WWP1/2) | FAAH, Aldehyde Oxidase |
Triazolo[4,5-b]pyrazines
Triazolo analogs introduce an additional nitrogen atom, further diversifying binding modes:
- c-Met Inhibition: 1H-[1,2,3]Triazolo[4,5-b]pyrazines () inhibit c-Met tyrosine kinase with sub-nanomolar potency, driven by triazole-mediated π-stacking .
- Metabolic Stability : These compounds often exhibit improved pharmacokinetics over oxazolo derivatives due to reduced susceptibility to oxidative metabolism .
Thieno[3,4-b]pyrazines
Thieno-fused pyrazines (e.g., –13) are critical in materials science. Their extended conjugation lowers bandgaps (e.g., 0.40 eV for TTPBDT polymers), making them superior to oxazolo derivatives in conductivity .
Preparation Methods
General Synthetic Approach
The synthesis of 3-Methyloxazolo[4,5-b]pyrazine 7-oxide typically involves constructing the fused bicyclic system through strategic ring closure reactions starting from substituted piperazine derivatives. A key step in the synthetic route is the formation of the oxazolo[4,5-b]pyrazine core, which can be achieved by ortho-lithiation of piperazine precursors followed by reaction with appropriate electrophiles such as ketones or isocyanates.
Detailed Synthetic Routes and Intermediates
According to detailed research on related oxazolo-pyrazine derivatives, the synthesis involves several critical steps:
Starting Materials: Unsubstituted piperazine is first monoalkylated with benzyl bromide to form an N-benzyl piperazine intermediate. This intermediate is then protected on the second nitrogen with a Boc (tert-butoxycarbonyl) group to give a key intermediate (e.g., compound 23 in related studies).
Ortho-Lithiation: The protected piperazine intermediate undergoes ortho-lithiation using sec-butyllithium (sec-BuLi) as the base. This lithiation activates the ring for subsequent electrophilic substitution.
Electrophilic Substitution: Various symmetric aromatic or aliphatic ketones (e.g., compounds 24a–j) are used as electrophiles to introduce substituents at the ortho position, forming N-benzyl-protected oxazolo[3,4-a]pyrazine derivatives (e.g., compounds 25a–j).
Protection Group Exchange: The benzyl protecting group is replaced by an Fmoc (9-fluorenylmethoxycarbonyl) group via treatment with Fmoc chloride (FmocCl), yielding intermediates suitable for further functionalization.
Final Functionalization: The Fmoc-protected intermediates react with 4-fluorobenzyl isocyanate or benzyl isothiocyanate to afford the final oxazolo-pyrazine derivatives, including analogues of 3-Methyloxazolo[4,5-b]pyrazine 7-oxide.
Alternative Synthetic Strategies
Liquid Phase Guanidine Derivative Synthesis: Guanidine derivatives related to the compound can be synthesized by reacting the deprotected piperazine intermediate with cyanogen bromide to form a key intermediate, followed by addition of amines such as benzylamine or 4-fluorobenzylamine in the presence of p-toluenesulfonic acid (p-TsOH).
Solid-Phase Synthesis: An optimized solid-phase approach involves functionalizing a bromomethyl polymeric resin with thiourea derivatives, then reacting with the piperazine intermediate in the presence of mercury(II) chloride (HgCl2) to yield guanidine derivatives efficiently.
Amino Acid-Derived Piperazine Systems: Starting from commercially available L-amino acid methyl esters, piperazine-diones are synthesized via acylation with chloroacetyl chloride followed by cyclization with benzylamine. Reduction with lithium aluminum hydride (LiAlH4) and subsequent Boc protection leads to orthogonally protected piperazines. These intermediates undergo ortho-lithiation and further functionalization to yield bicyclic derivatives with defined stereochemistry.
Stereochemical Considerations
The stereochemistry of the bicyclic system is controlled during the ortho-lithiation step, influenced by the absolute configuration of the starting amino acid. This results in a single diastereoisomer with antirelative stereochemistry between substituents at the 5-position and the fused oxazole ring at the 8a position. Nuclear Overhauser Effect (NOE) spectroscopy confirms the stereochemical assignments.
Analytical Data and Research Outcomes
In Vitro Biological Activity
The synthesized oxazolo-pyrazine derivatives, including 3-Methyloxazolo[4,5-b]pyrazine 7-oxide analogues, have been evaluated for their biological activity as neuropeptide S receptor antagonists. Calcium mobilization assays in HEK293 cells expressing mouse neuropeptide S receptor (mNPSR) showed that these compounds inhibit neuropeptide S-induced intracellular calcium increase in a concentration-dependent manner. The potency varies with substitutions on the bicyclic scaffold, indicating structure-activity relationships (SAR).
Structure-Activity Relationship (SAR) Table
| Compound | Substitution Position | Functional Group | pK_B (Antagonist Potency) | Notes |
|---|---|---|---|---|
| 1 (SHA-68) | 1,1-diphenyl | Phenyl groups | ~8.12 | Reference compound |
| 3 | Para-fluoro | Fluoro | ~7.4 | 3-fold less potent than 1 |
| 16 | Guanidine derivative | Guanidine | Nanomolar activity | 5-fold improved in vivo potency |
Note: pK_B values represent antagonist potency in calcium mobilization assays.
Molecular Modeling Insights
Molecular modeling studies have provided insights into ligand-receptor interactions, highlighting the importance of specific substitutions for receptor binding affinity and selectivity. These studies assist in rational design of more potent and selective analogues for therapeutic applications.
Summary Table of Preparation Methods
Q & A
Q. What are the optimized synthetic routes for 3-methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide, and how can reaction conditions be tailored to improve yields?
The synthesis of this heterocyclic scaffold often involves cyclization or coupling strategies. Key methodologies include:
- Palladium-catalyzed carbonylative coupling : Aryl iodides and ortho-haloamines react in water using Pd(OAc)₂ as a catalyst, enabling efficient cyclization .
- Acid-catalyzed one-pot synthesis : HClO₄/SiO₂ nanoparticles in methanol at room temperature facilitate rapid formation of oxazolo[4,5-b]pyrazine derivatives, with yields enhanced by solvent choice (e.g., methanol) and catalyst loading (5 mol%) .
- Cyclization of hydrazine derivatives : Precursors like dicarbonyl compounds undergo cyclization in dimethylformamide (DMF) with acetic acid as a catalyst, requiring precise temperature control (80–100°C) .
Q. Which spectroscopic and analytical techniques are critical for characterizing 3-methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide?
- IR spectroscopy : Identifies functional groups (e.g., C=O, N-O) via absorption bands at ~1699 cm⁻¹ (amide) and ~1628 cm⁻¹ (C=N) .
- NMR (¹H and ¹³C) : Resolves substituent positions; for example, methyl groups appear as singlets at δ 2.5–3.0 ppm, while aromatic protons show splitting patterns dependent on ring substitution .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., C₈H₆N₃O₂) with mass accuracy <5 ppm .
- Elemental analysis : Validates purity by comparing calculated vs. observed C/H/N percentages .
Q. How does the reactivity of 3-methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide compare to related heterocycles under oxidation, reduction, and substitution conditions?
- Oxidation : The 7-oxide group is stable under mild oxidizing agents (e.g., H₂O₂), but stronger agents like KMnO₄ may degrade the ring. Oxidation of methyl substituents to carboxylic acids requires harsh conditions (CrO₃/H₂SO₄) .
- Reduction : NaBH₄ selectively reduces nitroso groups (if present), while LiAlH₄ may open the oxazole ring. Hydrogenation (Pd/C, H₂) can saturate double bonds without affecting the oxide moiety .
- Substitution : Nucleophilic attack at the 3-methyl position is limited; electrophilic substitution (e.g., halogenation) occurs preferentially at the pyrazine ring’s electron-deficient positions .
Advanced Research Questions
Q. How can regioselective functionalization of 3-methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide be achieved via deprotometallation?
- Deprotometallation with lithium bases : LiTMP (lithium 2,2,6,6-tetramethylpiperidine) generates lithio intermediates at the pyrazine ring’s C5/C6 positions. Regioselectivity depends on substituent electronic effects; electron-withdrawing groups (e.g., Cl) direct metallation to adjacent sites .
- Zinc trapping : In situ trapping with ZnCl₂ stabilizes intermediates, enabling iodolysis or cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl introductions .
- Computational guidance : pKa calculations (DFT in THF solvent) predict deprotonation sites, aiding in rational design. For example, thienyl substituents favor metallation at the heteroaryl ring over the pyrazine core .
Q. What solid-phase synthesis strategies enable diversification of 3-methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide derivatives?
- Resin-bound synthesis : Isothiocyanate-terminated resin reacts with ortho-bromo-2-aminopyrazines, forming cyclized intermediates. Suzuki coupling at C6 introduces aryl/vinyl groups .
- Post-functionalization : Alkyl halides, acyl chlorides, or sulfonyl chlorides react with the 2-amino group, yielding N-substituted derivatives. Cleavage with TFA/DCM releases products with >85% purity .
- Library design : Polar surface area (PSA) calculations guide physicochemical optimization for drug-likeness (e.g., PSA <90 Ų for blood-brain barrier penetration) .
Q. How do molecular modeling and DFT studies inform the design of 3-methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide derivatives with enhanced bioactivity?
- DFT-based pKa/potential energy surfaces : Predict reactivity and stability under physiological conditions. For example, electron-deficient pyrazine rings favor π-π stacking with enzyme active sites .
- Molecular docking : Virtual screening against targets like glycogen synthase kinase-3β (GSK-3β) identifies key hydrogen bonds (e.g., between the oxide moiety and Lys85) .
- ADME prediction : SwissADME or similar tools evaluate bioavailability, with logP <3 and <5 hydrogen bond donors recommended for oral absorption .
Q. What mechanistic insights explain the enzyme inhibitory activity of 3-methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide derivatives?
- GSK-3β inhibition : The oxazolo-pyrazine core mimics ATP’s adenine binding pocket, with the 7-oxide group forming hydrogen bonds to catalytic residues. IC₅₀ values correlate with substituent electronegativity (e.g., Cl > OMe at C2) .
- Anti-inflammatory activity : Downregulation of NF-κB pathways is linked to suppression of pro-inflammatory cytokines (IL-6, TNF-α), validated via ELISA assays .
Q. How do reaction conditions influence the stability and scalability of 3-methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide synthesis?
- Solvent effects : Aqueous conditions (Pd-catalyzed coupling) reduce side reactions but require pH control (6–7) to prevent hydrolysis .
- Temperature optimization : One-pot syntheses at room temperature minimize decomposition, while cyclization reactions require heating (reflux in DMF) to drive completion .
- Catalyst recovery : Silica-supported catalysts (e.g., HClO₄/SiO₂) are reusable for ≥5 cycles without significant yield loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
